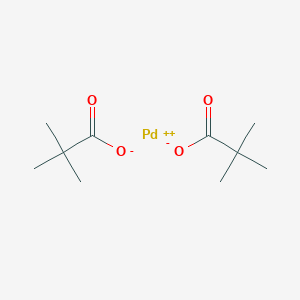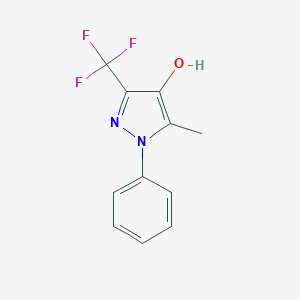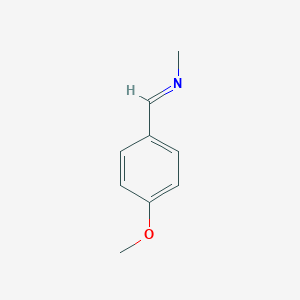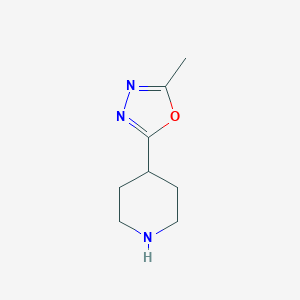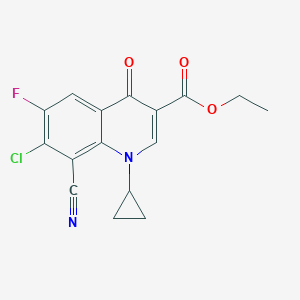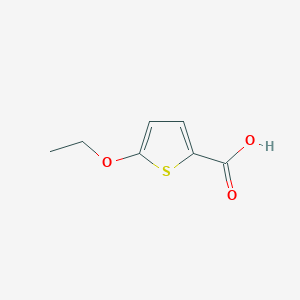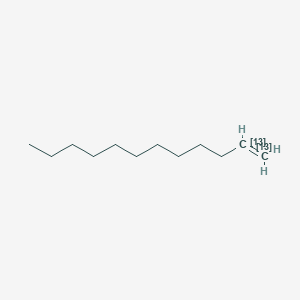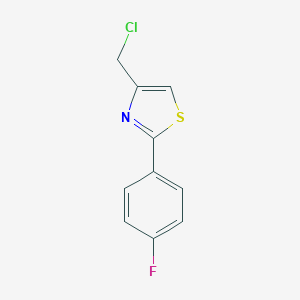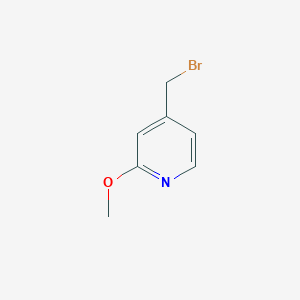
4-(溴甲基)-2-甲氧基吡啶
描述
“4-(Bromomethyl)-2-methoxypyridine” likely refers to a pyridine derivative where a bromomethyl group (-CH2Br) is attached to the 4th carbon and a methoxy group (-OCH3) is attached to the 2nd carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-methoxypyridine” would consist of a pyridine ring with a bromomethyl group attached to the 4th carbon and a methoxy group attached to the 2nd carbon . The exact 3D conformation could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis
As a bromomethyl compound, “4-(Bromomethyl)-2-methoxypyridine” would likely undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The pyridine ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-methoxypyridine” would depend on its exact structure. Typically, bromomethyl compounds are colorless to pale yellow liquids or solids . They are usually soluble in common organic solvents .科学研究应用
- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Method of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
- Results : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Application : This compound is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Method of Application : The compound is reacted with 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The reaction results in the formation of block copolymers .
4-(Bromomethyl)benzonitrile
4-bromomethyl benzoyl chloride
- Application : This compound is used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Method of Application : The compound is reacted with sodium p-toluenesulfinate and styrene in methanol. The reaction turns white and a new amount of iodine is added .
- Results : The reaction results in the formation of β-tosylstyrene .
- Application : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
- Application : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Method of Application : The specific methods of application are not provided in the source .
- Results : The reaction results in the formation of eprosartan and temoporfin .
4-methoxymethylbenzoic acid
Bromothymol blue
4-(Bromomethyl)benzoic acid
- 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane)
- Application : This reagent enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr2), SnCl4, and titanium tetrachloride (TiCl4) .
- Method of Application : The compound is reacted with aromatic hydrocarbons in the presence of Lewis acid catalysts .
- Results : The reaction results in the formation of bromomethylated aromatic hydrocarbons .
安全和危害
属性
IUPAC Name |
4-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDTLJSDLQQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600118 | |
| Record name | 4-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methoxypyridine | |
CAS RN |
120277-15-8 | |
| Record name | 4-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


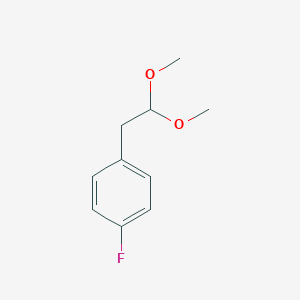
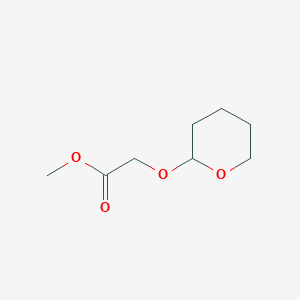
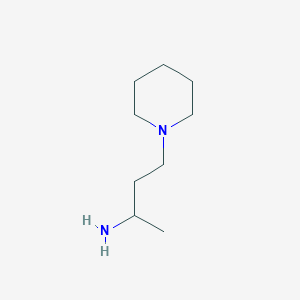
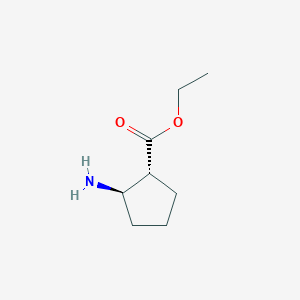
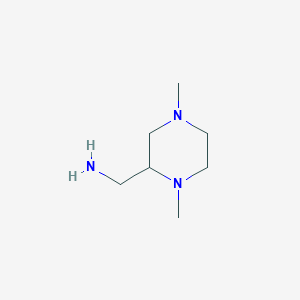
![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)
